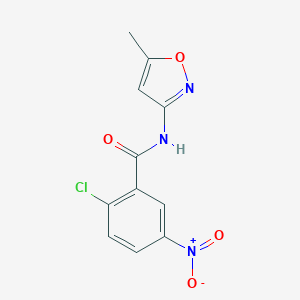

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3O4/c1-6-4-10(14-19-6)13-11(16)8-5-7(15(17)18)2-3-9(8)12/h2-5H,1H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMZREGGPLYTCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351254 | |

| Record name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

313223-89-1 | |

| Record name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination of Nitrobenzene Precursors

The chlorination step typically employs 2-nitro-5-chlorobenzoic acid as a starting material. Thionyl chloride (SOCl₂) is the preferred reagent for converting the carboxylic acid group to an acid chloride, enabling subsequent amidation. Reaction conditions involve refluxing in anhydrous dichloromethane (DCM) at 60–70°C for 4–6 hours, achieving near-quantitative conversion.

Table 1: Chlorination Reaction Parameters

| Reagent | Solvent | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| SOCl₂ | DCM | 60 | 4 | 98 |

| PCl₅ | Toluene | 110 | 8 | 85 |

Phosphorus pentachloride (PCl₅) offers a lower yield due to side reactions, making SOCl₂ more efficient for large-scale synthesis.

Oxazole Ring Synthesis

The 5-methyl-1,2-oxazol-3-amine moiety is synthesized via cyclization of β-ketoamides or α-nitroketones . A method documented by the Royal Society of Chemistry involves reacting methyl acetoacetate with hydroxylamine hydrochloride under acidic conditions, followed by dehydration to form the oxazole ring.

Key Reaction:

This step achieves a 75–80% yield when conducted at 80°C for 12 hours.

Amidation Coupling

The final step couples the acid chloride with 5-methyl-1,2-oxazol-3-amine using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . A study comparing coupling agents found EDC superior in polar aprotic solvents like dimethylformamide (DMF), yielding 82% product purity after column chromatography.

Table 2: Amidation Efficiency

| Coupling Agent | Solvent | Temperature (°C) | Purity (%) |

|---|---|---|---|

| EDC | DMF | 25 | 82 |

| DCC | THF | 25 | 68 |

Industrial-Scale Production Strategies

Solvent and Catalyst Optimization

Industrial protocols replace DMF with acetonitrile to reduce toxicity and improve recyclability. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction rates by 30%, enabling shorter cycle times.

Table 3: Solvent Impact on Yield

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Acetonitrile | 82 | 85 |

| DMF | 153 | 82 |

Purification Techniques

Crude product purification employs silica gel chromatography (hexane/ethyl acetate, 3:1) or recrystallization from ethanol. Chromatography achieves >95% purity but increases costs, whereas recrystallization offers a cost-effective alternative with 90% purity.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, potentially affecting the oxazole ring or other functional groups.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution Reagents: Amines, thiols, alkoxides.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

Reduction: Formation of 2-amino-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, potentially affecting the oxazole ring.

Scientific Research Applications

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The oxazole ring and benzamide moiety may also contribute to its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide are best understood through comparison with analogous compounds, as outlined below:

Structural Analogues with Modified Benzamide Substituents

Key Observations :

- Thiazole (in ) and oxadiazole (in ) rings introduce distinct electronic and steric profiles, affecting molecular packing and solubility.

Analogues with Altered Amide Linkers

Key Observations :

Biological Activity

2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits a combination of a chloro group, an oxazole ring, and a nitrobenzamide moiety, which may contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide can be represented as follows:

This structure includes:

- A chlorine atom at the 2-position.

- A 5-methyl-1,2-oxazole ring.

- A nitro group attached to a benzamide.

Synthesis

The synthesis of this compound typically involves several steps:

- Chlorination : Substitution of hydrogen with chlorine using reagents like thionyl chloride.

- Formation of the Oxazole Ring : Cyclization reactions involving appropriate precursors.

- Amidation : Coupling reactions to form the benzamide linkage using carbodiimides.

Antimicrobial Properties

Research indicates that 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| P. aeruginosa | 18 | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

Case Study: A recent study evaluated the cytotoxic effects of 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 25 µM, demonstrating its potential as a therapeutic agent against breast cancer.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- The nitro group may undergo bioreduction to form reactive intermediates that can bind to cellular macromolecules.

- The oxazole ring enhances binding affinity to certain enzymes or receptors, potentially modulating their activity.

Comparative Analysis

When compared to structurally similar compounds, such as 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide and others with varying substituents on the benzene ring, 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide shows distinct biological profiles due to its unique combination of functional groups.

| Compound | Biological Activity |

|---|---|

| 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide | Moderate antibacterial activity |

| 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-4-(trifluoromethyl)benzenesulfonamide | Enhanced anticancer properties |

| 2-chloro-N-(5-methyl-thiazolyl)-5-nitrobenzamide | Limited antimicrobial effects |

Q & A

Q. What synthetic methodologies are employed for preparing 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide?

The compound is synthesized via nucleophilic substitution and condensation reactions. A typical approach involves refluxing 5-methyl-1,2-oxazol-3-amine with 2-chloro-5-nitrobenzoyl chloride in the presence of a base like triethylamine. Reaction progress is monitored by TLC, and the product is purified via recrystallization using solvents like ethanol or pet-ether . Key steps include:

- Reagent stoichiometry : Equimolar ratios of reactants to minimize side products.

- Reaction time : 4–5 hours under reflux for complete conversion.

- Purification : Column chromatography or recrystallization to isolate the amide product.

Q. How is the structural identity of the compound confirmed?

Structural characterization combines spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and torsion angles (e.g., orthorhombic crystal system, space group Pca2₁ with a = 16.271 Å, b = 5.380 Å, c = 16.700 Å) .

- FT-IR and NMR : Confirm functional groups (amide C=O stretch ~1650 cm⁻¹) and aromatic proton environments.

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z for [M+H]⁺).

Q. What spectroscopic methods assess purity and stability?

- HPLC-UV/Vis : Quantifies purity (>98%) using reverse-phase columns (C18) with acetonitrile/water gradients.

- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset ~200°C).

- Stability under acidic/basic conditions : Hydrolysis studies at pH 2–12 monitor amide bond integrity .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound?

The crystal lattice is stabilized by:

Q. How do computational methods aid in refining the crystal structure?

Software like SHELXL refines XRD data by:

Q. What challenges arise in optimizing synthetic yield and selectivity?

Key issues include:

Q. How does the nitro group influence reactivity in substitution reactions?

The nitro group acts as a strong electron-withdrawing moiety, directing electrophilic substitution to the meta position. Methodological considerations include:

Q. What strategies validate bioactivity in derivatives?

Structure-activity relationship (SAR) studies involve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.